Arvenin I
Overview
Description
Arvenin I is one of the cucurbitacin glucosides identified as bitter principles from Anagallis arvensis L. (Primulaceae). This compound, along with arvenins II, III, and IV, represents a unique class of substances isolated from this family, characterized by their significant bioactive properties. The structural elucidation of Arvenin I was achieved through comprehensive spectral studies, including carbon-13 nuclear magnetic resonance (NMR) and chemical transformations, defining it as 2-O-β-D-glucopyranosyl cucurbitacin B (Yamada et al., 1978).
Synthesis Analysis
The synthesis of related compounds, such as indenols and fulvenes, through Rh-catalyzed C-H bond activation of aryl ketone derivatives and subsequent coupling with internal alkynes, provides insight into potential synthetic routes that could be adapted for Arvenin I. This process showcases the diversity in achieving functionalized molecules through selective dehydration steps and coupling reactions (Patureau et al., 2011).
Molecular Structure Analysis
Arvenin I’s molecular structure, as established through spectral and chemical transformation studies, reveals a glucopyranosylated cucurbitacin backbone. This structural feature is crucial for its bioactivity, highlighting the importance of the glycosidic linkage and the cucurbitacin core in determining its biological properties and interactions (Yamada et al., 1978).
Chemical Reactions and Properties
While detailed reactions specific to Arvenin I are not available, the synthesis and reactivity of dimeric and trimeric organothallium compounds offer a glimpse into the types of reactions that such complex molecules might undergo. These include the formation of bonds under specific conditions and the potential for complexation with other chemical entities, providing a foundation for understanding the reactivity of similarly structured compounds (Wright et al., 2005).
Scientific Research Applications
Plant Growth Regulation
- Application : Arvenin I is involved in the regulation of plant growth. Specifically, it has been found to decrease in concentration when forchlorfenuron, a cytokinin-like plant growth regulator, is applied to oriental melon fruit .
- Methods : Forchlorfenuron is applied to the fruit, and the concentrations of various cucurbitacins, including Arvenin I, are measured .
- Results : The application of forchlorfenuron increased the concentration of cucurbitacin B and decreased Arvenin I in total cucurbitacins for the oriental melons .
Bitterness in Fruits
- Application : Arvenin I contributes to the bitter taste in oriental melon fruit after high-dose forchlorfenuron application .
- Methods : The impact of the bitter taste of these compounds is calculated based on a dose/activity relationship .
- Results : Cucurbitacin B and Arvenin I were identified as the key contributors to the bitter taste in oriental melon fruit after high-dose forchlorfenuron application .
Insect Repellent
- Application : Arvenin I has been reported to have repellent or antifeedant activities towards insects .
- Methods : The presence of Arvenin I in plants may deter insects from feeding on them .
- Results : The specific results of these studies are not detailed in the available resources .
Bitter Principles of Anagallis arvensis L. (Primulaceae)
- Application : Arvenin I was isolated as a bitter principle of Anagallis arvensis L. (Primulaceae) .
- Methods : The isolation of Arvenin I was achieved through spectral studies involving carbon-13 nuclear magnetic resonance spectra and chemical transformations .
- Results : This was the first isolation of cucurbitacin glucosides, including Arvenin I, from the family Primulaceae .
Chemotaxonomic Importance
- Application : The presence of Arvenin I in certain plant families may have some chemotaxonomic importance at the family level .
- Methods : The presence of Arvenin I and other cucurbitacins in plants can be determined through various chemical analyses .
- Results : The specific results of these studies are not detailed in the available resources .
Pharmacological Properties
- Application : Arvenin I, along with other cucurbitacins, has been reported to have a number of potent biological and pharmacological properties .
- Methods : The pharmacological properties of Arvenin I can be studied through various in vitro and in vivo assays .
- Results : The specific results of these studies are not detailed in the available resources .
properties
IUPAC Name |
[(E,6R)-6-hydroxy-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-5-oxohept-3-en-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-30,32,39,41,44-46,48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,32-,35+,36-,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOVWWZVVIGRPP-BBANTJNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
720.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arvenin I | |
CAS RN |
65247-27-0 | |
Record name | Arvenin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065247270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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